molecular formula C4H9NO2S B1609501 D-Cysteine, N-methyl- CAS No. 95244-61-4

D-Cysteine, N-methyl-

Cat. No. B1609501
CAS RN: 95244-61-4
M. Wt: 135.19 g/mol
InChI Key: DVOOXRTYGGLORL-GSVOUGTGSA-N
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Description

“D-Cysteine, N-methyl-” is a derivative of the amino acid cysteine . Cysteine is a semiessential proteinogenic amino acid with the formula HOOC−CH(−NH2)−CH2−SH . The thiol side chain in cysteine often participates in enzymatic reactions as a nucleophile . Both D and L-cysteine are found in nature . D-Cysteine, N-methyl- is also known as Cysteine methyl ester . It is the organic compound with the formula HSCH2CH(NH2)CO2CH3 . It is used as a commercial drug with mucolytic activity .

Scientific Research Applications

Neurotoxicity and Neurological Disease Research

D-Cysteine and its metabolites have been studied for their effects on human neuronal cell lines, particularly in relation to neurological diseases like Alzheimer's and Parkinson's. Elevated levels of cysteine and its metabolites can induce cell-type specific toxic responses in various brain cell lines, which may contribute to neurodegeneration observed in such diseases (Parsons, Waring, Ramsden, & Williams, 1998).

Epigenetics and Gene Regulation

D-Cysteine plays a role in DNA methylation, an essential process in gene regulation. Research has shown that certain enzymes, like DNMT3L, interact with histone H3, and this interaction is affected by the methylation of lysine, which involves cysteine (Ooi et al., 2007).

Bioimaging Applications

Cysteine-modified nanoparticles, like rare-earth doped upconversion nanoparticles, have been developed for bioimaging applications. These modifications improve water-solubility and biocompatibility, making them suitable for in vitro and in vivo imaging (Wei et al., 2014).

Fertilization and Embryo Development

Cysteine analogs with a free thiol group, including D-Cysteine, have been shown to promote fertilization by reducing disulfide bonds in the zona pellucida of mice, without adversely affecting embryo development (Takeo et al., 2015).

Cellular Metabolism and Carcinogenesis

Studies on the methylation of nuclear proteins by various agents have identified cysteine as a target amino acid. This research provides insights into the molecular mechanisms underlying carcinogenesis and the role of sulfur-containing amino acids in cellular metabolism (Boffa & Bolognesi, 1985).

Neurodegenerative Disease Research

L-Cysteine, closely related to D-Cysteine, has been found to be a bicarbonate-sensitive excitotoxin, implicating its role in neurodegenerative diseases affecting the central nervous system (Olney, Zorumski, Price, & Labruyere, 1990).

Safety and Hazards

D-Cysteine, N-methyl- can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

(2S)-2-(methylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-5-3(2-8)4(6)7/h3,5,8H,2H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOOXRTYGGLORL-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428228
Record name D-Cysteine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Cysteine, N-methyl-

CAS RN

95244-61-4
Record name D-Cysteine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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